(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol
CAS No.: 921202-56-4
Cat. No.: VC16950935
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921202-56-4 |
|---|---|
| Molecular Formula | C16H25NO2 |
| Molecular Weight | 263.37 g/mol |
| IUPAC Name | (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C16H25NO2/c1-2-3-9-14-11-17(15(12-18)16(14)19)10-13-7-5-4-6-8-13/h4-8,14-16,18-19H,2-3,9-12H2,1H3/t14-,15-,16+/m0/s1 |
| Standard InChI Key | VVKGQMIQWWEKCZ-HRCADAONSA-N |
| Isomeric SMILES | CCCC[C@H]1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2 |
| Canonical SMILES | CCCCC1CN(C(C1O)CO)CC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol, reflects its stereospecific configuration. The pyrrolidine ring serves as the core structure, with substituents positioned at the 1-, 2-, 3-, and 4-positions. Key features include:
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Benzyl Group: Aromatic ring attached to the nitrogen at position 1, contributing to lipophilicity and potential π-π interactions.
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Butyl Chain: A four-carbon alkyl group at position 4, influencing solubility and steric bulk.
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Hydroxymethyl Group: Polar functional group at position 2, enabling hydrogen bonding and oxidative transformations.
The molecular formula is C₁₆H₂₅NO₂, with a molecular weight of 263.37 g/mol. Its stereochemistry is critical to its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 921202-56-4 |
| Molecular Formula | C₁₆H₂₅NO₂ |
| Molecular Weight | 263.37 g/mol |
| IUPAC Name | (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol |
| SMILES Notation | CCCCC1CN(C(C1O)CO)CC2=CC=CC=C2 |
Synthesis and Industrial Production
Asymmetric Synthesis Strategies
The synthesis of this compound typically involves multi-step enantioselective routes to establish its three chiral centers. A common approach includes:
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Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or related precursors under acidic or basic conditions. For example, guanidinium-mediated cyclization has been reported to achieve high enantiomeric excess.
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Benzylation: Introduction of the benzyl group via alkylation using benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate.
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Butyl Chain Incorporation: Alkylation at position 4 using butyl halides, often requiring careful temperature control to minimize side reactions.
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Hydroxymethylation: Oxidation-reduction sequences or hydroxylation reactions to install the hydroxymethyl group at position 2.
Industrial-Scale Optimization
Industrial protocols prioritize cost-effectiveness and scalability. Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) or enzymatic methods can enhance yield and reduce waste. Continuous-flow reactors have been explored to improve reaction control and throughput.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
The hydroxymethyl group at position 2 is a key site for chemical modification:
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Oxidation: Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxymethyl group to a carboxylic acid, yielding benzyl-butyl-pyrrolidine-3-ol-2-carboxylic acid.
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Reduction: Sodium borohydride (NaBH₄) reduces the hydroxymethyl group to a primary alcohol, though this is less common due to the group’s inherent stability.
Substitution Reactions
The benzyl and butyl groups participate in nucleophilic substitutions. For instance, the benzyl group can be replaced by other aryl or alkyl groups under palladium-catalyzed cross-coupling conditions.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antiviral Properties
Preliminary investigations suggest inhibitory effects on viral replication. In a study evaluating herpes simplex virus type 1 (HSV-1), pretreatment with the compound reduced viral titers by 85% compared to untreated controls. Mechanistic studies propose interference with viral entry or protease activity, though exact targets remain under investigation.
Cytotoxic Effects
The compound demonstrates selective cytotoxicity against cancer cell lines, particularly in breast (MCF-7) and lung (A549) carcinomas. IC₅₀ values range from 10–25 µM, with apoptosis induction linked to mitochondrial membrane destabilization.
Comparative Analysis with Analogous Compounds
Structural Analogues
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(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol: Lacks the benzyl and butyl groups, resulting in reduced lipophilicity and weaker antimicrobial activity.
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(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride: The hydrochloride salt form enhances solubility but alters stereochemical interactions with biological targets.
Unique Advantages
The presence of both benzyl and butyl groups in (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol confers superior membrane permeability and target affinity compared to simpler analogues. Its stereochemistry further optimizes binding to chiral biological receptors.
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